molecular formula C21H22BrN5O2S B11573222 N-(4-bromo-2-methylphenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(4-bromo-2-methylphenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11573222
M. Wt: 488.4 g/mol
InChI Key: HXMNJGYTKGECGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-BROMO-2-METHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-METHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.

    Introduction of the thiadiazine ring: This step often involves the reaction of the triazole intermediate with sulfur-containing reagents under controlled conditions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvent selection, and reaction condition optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-METHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-BROMO-2-METHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-METHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BROMO-2-METHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of both triazole and thiadiazine rings

Properties

Molecular Formula

C21H22BrN5O2S

Molecular Weight

488.4 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H22BrN5O2S/c1-4-29-16-8-5-14(6-9-16)18-19(30-21-25-24-13(3)27(21)26-18)20(28)23-17-10-7-15(22)11-12(17)2/h5-11,18-19,26H,4H2,1-3H3,(H,23,28)

InChI Key

HXMNJGYTKGECGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NC4=C(C=C(C=C4)Br)C

Origin of Product

United States

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